molecular formula C25H21N5O4S B2943971 N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 1260630-45-2

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2943971
CAS No.: 1260630-45-2
M. Wt: 487.53
InChI Key: MYWQMXGWHPUFAQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:

  • Sulfonyl substituent: A 2,4-dimethylphenylsulfonyl group at position 3, which may enhance metabolic stability and influence receptor binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-15-7-10-22(16(2)11-15)35(31,32)25-24-27-23(18-5-3-4-6-19(18)30(24)29-28-25)26-13-17-8-9-20-21(12-17)34-14-33-20/h3-12H,13-14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWQMXGWHPUFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Sulfonyl Group: The 2,4-dimethylphenylsulfonyl chloride can be reacted with an amine to introduce the sulfonyl group.

    Construction of the Triazoloquinazoline Core: This step may involve the cyclization of an appropriate precursor, such as an aminobenzonitrile, with a diazo compound under acidic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Key Reaction Pathways for Analogous Compounds:

Reaction TypeReagents/ConditionsExample Product Substituents
Sulfonylation 2,4-Dimethylbenzenesulfonyl chloride, TEASulfonyl group at position 3
Amine Alkylation Benzodioxolylmethyl halide, K₂CO₃Benzodioxolylmethyl amine at position 5
Cyclization Heat or Cu catalysisTriazolo[1,5-a]quinazoline core

Functional Group Reactivity

The compound contains three reactive sites:

  • Triazoloquinazoline Core : Likely participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-deficient positions.

  • Sulfonyl Group : May undergo hydrolysis under acidic or basic conditions to yield sulfonic acids or act as a leaving group in nucleophilic substitutions.

  • Benzodioxolylmethyl Amine : The secondary amine could engage in reductive amination or acylation reactions .

Stability Considerations:

  • The sulfonyl group enhances stability against oxidation but may render the compound sensitive to strong reducing agents.

  • The benzodioxole ring is prone to ring-opening under strongly acidic conditions .

Comparative Analysis of Related Compounds

The search results highlight structurally similar quinazoline derivatives (e.g., N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and 2,4-diaminoquinazolines ). These analogs exhibit reactivity patterns such as:

  • Nucleophilic Substitution : Chlorine at position 6 in can be replaced by amines or alkoxides.

  • Suzuki Coupling : Aryl boronic acids may substitute halogens on the quinazoline ring1.

Gaps in Available Data

No direct experimental data (e.g., reaction yields, kinetic studies, or mechanistic details) for the target compound were found in the provided sources. Further investigation into specialized journals or proprietary databases would be required to obtain specific reaction data.

Recommended Experimental Approaches

  • Sulfonylation Optimization : Screen conditions (temperature, solvent, base) for introducing the 2,4-dimethylphenylsulfonyl group.

  • Stability Studies : Assess degradation pathways under varying pH and temperature.

  • Catalytic Functionalization : Explore cross-coupling reactions to modify the triazoloquinazoline core.

Footnotes

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with triazoloquinazoline cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research may focus on evaluating the biological activity of this compound against various targets.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor activities. Preclinical studies would be necessary to determine its efficacy and safety.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Structural Variations

Compound ID Substituent at Position 3 (Sulfonyl Group) Substituent at Position 5 (Amine Group) Key Features
Target Compound 2,4-Dimethylphenylsulfonyl N-(1,3-Benzodioxol-5-ylmethyl) Enhanced aromaticity from benzodioxole; steric bulk from dimethylphenyl
Phenylsulfonyl N-(4-Isopropylphenyl) Chlorine at position 7; isopropyl group increases hydrophobicity
3-Methylphenyl N-(3,4-Dimethoxyphenethyl) Methoxy groups improve solubility; phenethyl chain enhances flexibility
2,5-Dimethylphenylsulfonyl N-(4-Methylbenzyl) Methyl groups reduce steric hindrance compared to target compound
Phenylsulfonyl N-(4-Ethoxyphenyl) Ethoxy group introduces polarity; lacks fused aromatic systems
3,4-Dimethylphenylsulfonyl N-(2-Methoxy-5-methylphenyl) Methoxy and methyl groups optimize electronic effects

Physicochemical and Pharmacological Properties

  • Solubility : Compounds with polar substituents (e.g., methoxy in , ethoxy in ) exhibit higher aqueous solubility than those with bulky hydrophobic groups (e.g., isopropyl in ).
  • Receptor Binding : The benzodioxole group in the target compound may enhance π-π interactions with aromatic residues in enzyme active sites, a feature absent in simpler phenyl analogs .
  • Biological Activity: : Nitro-substituted aryl groups improve antimycobacterial activity, suggesting electron-withdrawing substituents (e.g., sulfonyl) in the target compound may similarly enhance efficacy . : Triazoloquinazolinones with vinyl-nitro groups show anti-inflammatory activity, highlighting the scaffold’s versatility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O4SC_{20}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 398.45 g/mol. The structure includes a benzodioxole moiety and a triazole ring fused with a quinazoline core, contributing to its unique reactivity and biological interactions.

Property Details
Molecular FormulaC20H18N4O4S
Molecular Weight398.45 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfonyl group suggests potential inhibitory effects on certain enzymes involved in metabolic pathways. Additionally, the triazole ring may facilitate binding to G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways within cells.

Biological Activities

Research has indicated that compounds structurally similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens including bacteria and fungi. For instance, studies on related triazole compounds have demonstrated significant antimicrobial properties through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .
  • Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation. Research indicates that modifications in the side chains can enhance selectivity and potency against specific cancer cell lines .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties as seen in related structures that modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Properties : Research involving triazole compounds demonstrated their potential in inhibiting the growth of various human tumor cell lines. The structure–activity relationship (SAR) analysis revealed that specific functional groups were crucial for enhancing cytotoxicity against cancer cells .

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